![molecular formula C8H9NO3 B063469 (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one CAS No. 189098-23-5](/img/structure/B63469.png)
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, also known as salvinorin A, is a naturally occurring psychoactive compound found in the leaves of Salvia divinorum, a plant native to Mexico. Salvinorin A is a potent kappa-opioid receptor agonist, which means it can activate the kappa-opioid receptor in the brain and produce hallucinogenic effects. In recent years, salvinorin A has gained attention from the scientific community due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
Salvinorin A produces its effects by binding to and activating the kappa-opioid receptor in the brain. This receptor is involved in regulating pain perception, mood, and addiction. When (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A binds to the kappa-opioid receptor, it produces a cascade of biochemical and physiological effects that can result in hallucinations, altered perception, and changes in mood.
Biochemical and Physiological Effects:
Salvinorin A produces a range of biochemical and physiological effects in the body. When it binds to the kappa-opioid receptor, it can activate a number of signaling pathways that can affect neurotransmitter release, ion channel activity, and gene expression. These effects can result in changes to perception, mood, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
Salvinorin A has several advantages for use in lab experiments. It is a potent and specific kappa-opioid receptor agonist, which means it can be used to study the effects of kappa-opioid receptor activation in a controlled setting. Additionally, (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A is a naturally occurring compound, which means it can be extracted from Salvia divinorum and does not require complex chemical synthesis.
However, there are also limitations to using this compound A in lab experiments. It is a highly potent compound that produces strong hallucinogenic effects, which can make it difficult to study in human subjects. Additionally, its legal status in many countries can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A. One area of interest is its potential as a treatment for addiction and depression. Studies have shown promising results in animal models, but more research is needed to determine its safety and efficacy in humans.
Another area of interest is its potential as a tool for studying the kappa-opioid receptor and its role in regulating pain, mood, and addiction. Salvinorin A can be used to study the effects of kappa-opioid receptor activation in a controlled setting, which can provide valuable insights into the underlying mechanisms of these conditions.
Overall, this compound A is a complex and fascinating compound with a range of potential therapeutic applications. While there are still many unanswered questions about its effects and mechanisms of action, continued research on this compound could lead to new treatments for a variety of conditions.
Méthodes De Synthèse
Salvinorin A is a complex molecule that cannot be synthesized easily using traditional chemical methods. The most common method for synthesizing (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A is through a semi-synthetic process, where the compound is extracted from Salvia divinorum and then chemically modified to produce this compound A. This process involves several steps, including extraction, purification, and chemical modification, and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Salvinorin A has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is its potential as a treatment for addiction and depression. Studies have shown that (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A can activate the kappa-opioid receptor in the brain, which can produce anti-addictive and antidepressant effects. Additionally, this compound A has been studied for its potential as a treatment for chronic pain, as it can activate the kappa-opioid receptor without producing the same addictive effects as traditional opioids.
Propriétés
| 189098-23-5 | |
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |
InChI |
InChI=1S/C8H9NO3/c1-3(10)9-5-2-4(8(9)11)6-7(5)12-6/h4-7H,2H2,1H3/t4-,5+,6+,7-/m0/s1 |
Clé InChI |
SMMGJOQUBPLGLP-WNJXEPBRSA-N |
SMILES isomérique |
CC(=O)N1[C@@H]2C[C@H](C1=O)[C@@H]3[C@H]2O3 |
SMILES |
CC(=O)N1C2CC(C1=O)C3C2O3 |
SMILES canonique |
CC(=O)N1C2CC(C1=O)C3C2O3 |
Synonymes |
3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, 6-acetyl-, (1alpha,2beta,4beta,5alpha)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


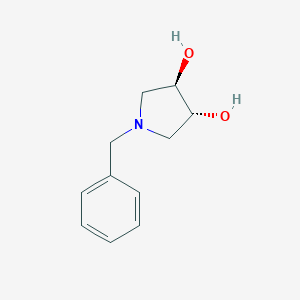
![1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63392.png)
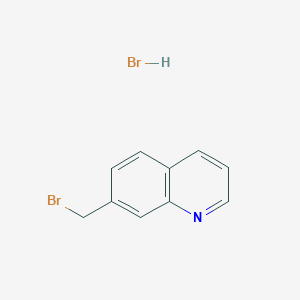
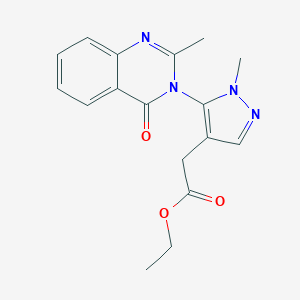
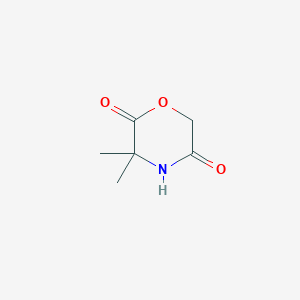
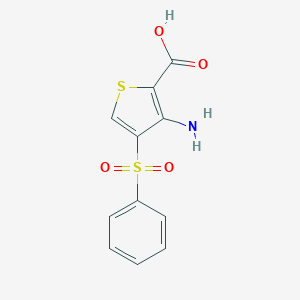




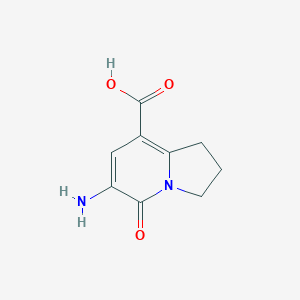


![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)
